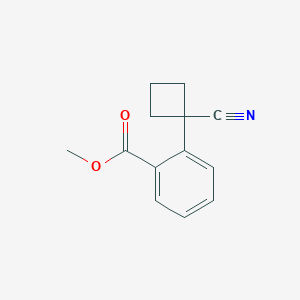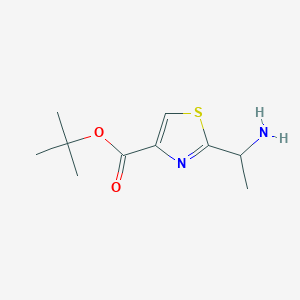
Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Continuous Flow Synthesis: Utilizing microreactors for the cyclization and substitution reactions to ensure precise control over reaction conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of potential drug candidates, particularly those targeting bacterial infections or cancer.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(1-aminoethyl)imidazole-4-carboxylate: Similar structure but with an imidazole ring instead of a thiazole ring.
Tert-butyl 2-(1-aminoethyl)pyrrole-4-carboxylate: Contains a pyrrole ring, offering different electronic properties.
Tert-butyl 2-(1-aminoethyl)oxazole-4-carboxylate: Features an oxazole ring, which can influence its reactivity and binding properties.
Uniqueness
Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound in the synthesis of biologically active molecules and materials with specific functionalities.
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
tert-butyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-6(11)8-12-7(5-15-8)9(13)14-10(2,3)4/h5-6H,11H2,1-4H3 |
InChI-Schlüssel |
BNNPZALWIXJUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CS1)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


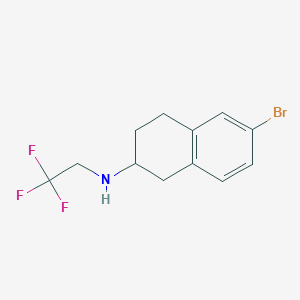
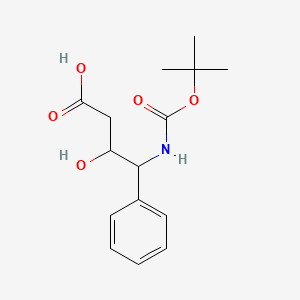
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
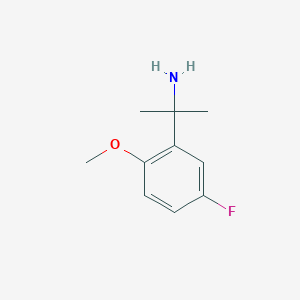
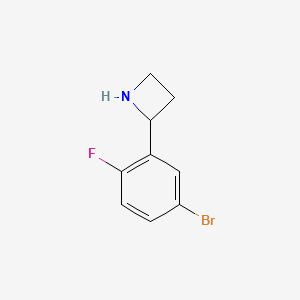
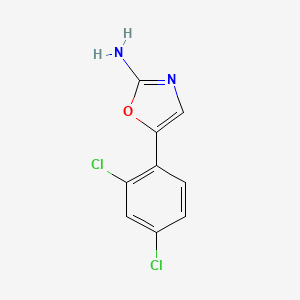

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
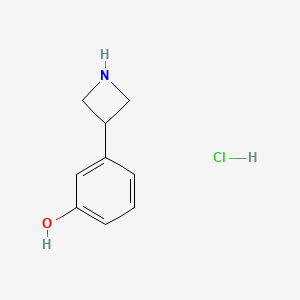
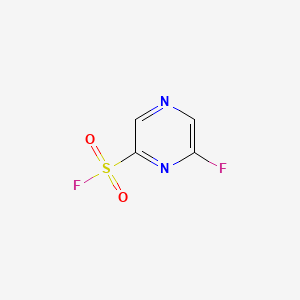
![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
